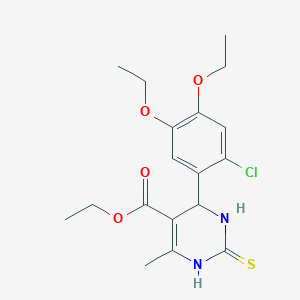![molecular formula C26H28ClN5O2S B315804 N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B315804.png)
N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the naphthalene and triazole rings, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include chlorobenzyl chloride, naphthalene derivatives, and triazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-((4’-methyl(1,1’-biphenyl)-4-yl)oxy)acetamide: Similar structure but with a biphenyl group instead of a naphthalene ring.
tert-Butyl 4-[(E)-But-1-en-3-yl]oxyacetate: Contains a similar tert-butyl group but with different functional groups.
Uniqueness
N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of a naphthalene ring, a triazole ring, and a sulfanylacetamide group.
Properties
Molecular Formula |
C26H28ClN5O2S |
|---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
N-tert-butyl-2-[[4-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H28ClN5O2S/c1-26(2,3)30-24(33)16-35-25-31-28-17-32(25)29-14-21-20-10-6-4-8-18(20)12-13-23(21)34-15-19-9-5-7-11-22(19)27/h4-13,17,29H,14-16H2,1-3H3,(H,30,33) |
InChI Key |
NWGOXYJAJIYYBS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CSC1=NN=CN1NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=CN1NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B315728.png)
![Methyl [4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetate](/img/structure/B315731.png)

![(5Z)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B315733.png)
![N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE](/img/structure/B315737.png)
![2-amino-4-[2-bromo-4-(cyanomethoxy)-5-ethoxyphenyl]-6-tert-butyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B315739.png)




